molecular formula C13H17FN2O4S B508821 1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide CAS No. 701221-02-5

1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B508821
CAS No.: 701221-02-5
M. Wt: 316.35g/mol
InChI Key: BIJZEEWDNNKSMK-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a sulfonyl group and a carboxamide group, along with a fluorinated methoxyphenyl moiety.

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-20-11-3-2-10(14)8-12(11)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJZEEWDNNKSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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